![molecular formula C16H18N6O2S2 B2433408 4-(1H-pyrazol-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide CAS No. 2097922-68-2](/img/structure/B2433408.png)
4-(1H-pyrazol-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(1H-pyrazol-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide is a useful research compound. Its molecular formula is C16H18N6O2S2 and its molecular weight is 390.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated the synthesis and antimicrobial efficacy of various heterocyclic compounds based on sulfonamide structures. For example, one study detailed the synthesis of new heterocycles from 3-methyl 1-phenyl-5-amino pyrazole, which upon further reactions, yielded compounds with potential antimicrobial activities. This study highlights the chemical versatility and potential therapeutic applications of sulfonamide derivatives in combating microbial infections (T. El‐Emary, N. Al-muaikel, & O. S. Moustafa, 2002).
Anticancer Activity
Sulfonamide derivatives have also shown promise in anticancer research. A significant study synthesized novel pyrazole derivatives incorporating benzene sulfonamide and evaluated their anticancer efficacy. These compounds exhibited potential anticancer activities against Ehrlich ascites carcinoma cells, highlighting the therapeutic potential of sulfonamide derivatives in cancer treatment (M. El-Gaby, M. M. Ghorab, Z. H. Ismail, S. M. Abdel-Gawad, & H. M. Aly, 2017).
Antiproliferative Activities
Further research into pyrazole-sulfonamide derivatives has identified compounds with significant antiproliferative activities against cancer cell lines. A study designed and synthesized a series of these derivatives and tested them for their antiproliferative effects, particularly highlighting their selective efficacy against rat brain tumor cells. This research underscores the potential of sulfonamide compounds in developing new cancer therapies (Samet Mert, A. S. Yaglıoglu, I. Demirtaş, & R. Kasımoğulları, 2014).
Enzyme Inhibition for Cancer Treatment
Sulfonamides incorporating various moieties have been investigated for their ability to inhibit human carbonic anhydrase isozymes, which play a significant role in cancer cell proliferation and survival. Research in this area has identified compounds with low nanomolar inhibitory activity against these isozymes, providing a foundation for the development of targeted cancer therapies (A. Alafeefy, H. Abdel‐Aziz, D. Vullo, Abdul-Malek S. Al-Tamimi, A. Awaad, M. Mohamed, C. Capasso, & C. Supuran, 2015).
Synthesis and Evaluation for Antimicrobial and Antitubercular Agents
A novel approach was explored by synthesizing benzene sulfonamide pyrazole oxadiazole derivatives and evaluating their antimicrobial and antitubercular activities. The molecular docking studies provided insights into the potential mechanisms of action against Mycobacterium tuberculosis, offering a new avenue for the development of antitubercular agents (Ramesh M. Shingare, Yogesh S. Patil, J. Sangshetti, R. Patil, D. Rajani, & Balaji Madje, 2022).
properties
IUPAC Name |
4-pyrazol-1-yl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2S2/c23-26(24,15-4-2-14(3-5-15)22-9-1-8-17-22)20-13-6-10-21(11-7-13)16-12-18-25-19-16/h1-5,8-9,12-13,20H,6-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRLDBWHVUSZOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NS(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3)C4=NSN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

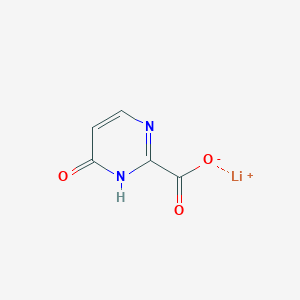

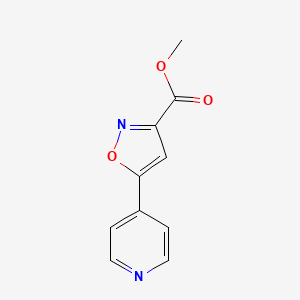
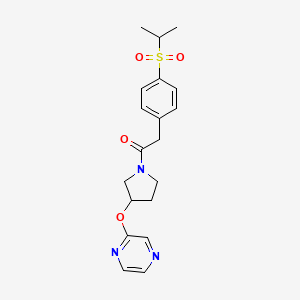

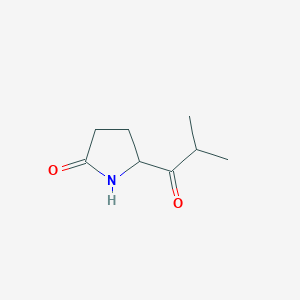

![N-([2,2'-bifuran]-5-ylmethyl)cyclobutanecarboxamide](/img/structure/B2433337.png)
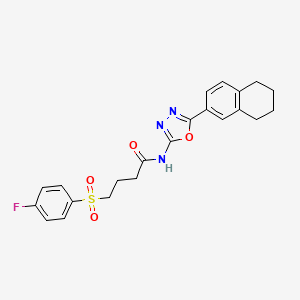

![2-[(4-Fluorobenzyl)thio]nicotinic acid](/img/structure/B2433343.png)
![4-[5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B2433344.png)
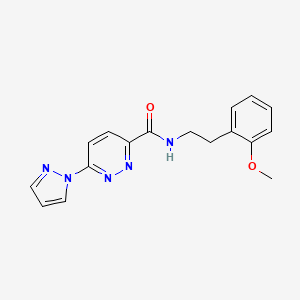
![2-[2,2-Dimethylpropyl-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]amino]ethanesulfonyl fluoride](/img/structure/B2433348.png)